molecular formula C12H15NO3 B13617785 Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate

Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate

Cat. No.: B13617785
M. Wt: 221.25 g/mol
InChI Key: HCZZTZXRCJXWNP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-4,7,11H,2,5-6,13H2,1H3

InChI Key

HCZZTZXRCJXWNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)OCC2)N

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further modifications:

  • Conditions :

    • Acidic hydrolysis: HCl (1 M, 5 mL) in EtOAc, room temperature, 3 h.

    • Basic hydrolysis: NaOH (2 M, aqueous) with THF, reflux, 6 h.

  • Yield : 72–85% (acidic) vs. 68–78% (basic), depending on steric and electronic effects.

Reaction TypeConditionsProductYield (%)
Acidic Hydrolysis1 M HCl, RT2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetic acid72–85
Basic Hydrolysis2 M NaOH, ΔSodium 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate68–78

The carboxylic acid derivative can be further functionalized via amidation or esterification to produce analogs with altered solubility and bioactivity.

Amino Group Derivatization

The primary amine participates in nucleophilic reactions, enabling the synthesis of Schiff bases, ureas, and sulfonamides:

  • Schiff Base Formation :

    • Reacted with aromatic aldehydes (e.g., benzaldehyde) in ethanol, 12 h, RT.

    • Yields: 60–75%.

  • Sulfonylation :

    • Treated with benzenesulfonyl chloride in dichloromethane, pyridine base, 4 h.

    • Yields: 55–65%.

Photochemical Cascade Reactions

Recent studies demonstrate its utility in light-driven processes for synthesizing dihydrobenzofuran derivatives. A photochemical cascade reaction merges excited-state phenolate anions with α-iodo sulfones to form sulfone-containing 2,3-dihydrobenzofurans :

  • Conditions :

    • 456 nm light (Kessil lamp), 30°C, 35 min–24 h.

    • Solvent: 1,2-dichlorobenzene, TMG (1.5 equiv), argon atmosphere.

  • Mechanism :

    • Radical generation via halogen-bonded EDA complexes.

    • Tandem ATRA (atom transfer radical addition) and intramolecular SN2 cyclization.

Radical PrecursorReaction Time (h)Product Yield (%)
α-Iodoacetophenone1.569
α-Iodopropane sulfone2.058

This method avoids transition metals and achieves gram-scale synthesis (up to 1 mmol) .

Cross-Coupling Reactions

The dihydrobenzofuran core participates in Suzuki-Miyaura couplings for aryl functionalization:

  • Conditions :

    • PdCl₂(dppf)·DCM (5 mol%), LiCl, K₂CO₃, DMF, 80°C, 12 h .

  • Example :

    • Coupling with 4-iodoanisole yields 2-aryl-dihydrobenzofuran derivatives (70% yield) .

Biological Activity Modulation via Structural Modifications

Derivatives exhibit structure-dependent biological effects, as shown in cytotoxicity and antimicrobial studies:

DerivativeCytotoxicity (CC₅₀, μM)Antimicrobial Activity (MIC, μg/mL)
Carboxylic Acid Analog169.0 (BEAS-2B)12.5 (S. aureus)
Sulfonamide Analog80.4 (HaCaT)25 (S. aureus)

Data adapted from studies on structurally related dihydrobenzofuran derivatives .

Stability and Reactivity Considerations

  • pH Sensitivity : The amino group protonates below pH 4, altering reactivity in aqueous media.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Key Research Findings

  • Photochemical methods enable rapid, metal-free synthesis of functionalized dihydrobenzofurans .

  • Cross-coupling reactions expand access to diverse aryl-substituted analogs .

  • Hydrolysis and amidation optimize pharmacokinetic properties for drug discovery.

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for developing therapeutics and functional materials.

Scientific Research Applications

Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth in cancer cells or disruption of bacterial cell walls .

Biological Activity

Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, supported by relevant case studies and research findings.

Structural Overview

The compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This structure includes an ethyl ester and an amino group that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including variations like this compound. The compound has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µM
Escherichia coli25 µM
Candida albicans50 µM

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The compound's anticancer properties have also been explored, particularly in relation to its ability to induce apoptosis in cancer cell lines. A study focusing on human leukemia cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60 (leukemia)23.5Induction of apoptosis via caspase activation
HepG2 (liver cancer)30.0Regulation of Bax/Bcl-2 pathway

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates .

Study on Antimicrobial Efficacy

A comprehensive study assessed several benzofuran derivatives for their antimicrobial properties. This compound was found to be among the most effective compounds against a range of pathogens, demonstrating lower MIC values compared to traditional antibiotics .

Study on Anticancer Mechanisms

In another investigation, researchers treated various cancer cell lines with this compound. The results showed significant apoptotic effects characterized by increased levels of reactive oxygen species (ROS), upregulation of Bax protein levels, and downregulation of Bcl-2. This study concluded that the compound could serve as a promising candidate for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate?

  • Methodological Answer : A typical synthesis involves multi-step functionalization of the dihydrobenzofuran core. For example:

Core Formation : Start with 2,3-dihydrobenzofuran derivatives (e.g., 5-bromo-2-methoxybenzaldehyde) and introduce substituents via nucleophilic addition or coupling reactions. Reagents like n-BuLi in THF at low temperatures (−78°C) are used for deprotonation .

Acetate Esterification : React the intermediate with ethyl chloroacetate or similar acylating agents in the presence of catalysts like aluminum chloride .

Amination : Introduce the amino group via reductive amination or substitution. For instance, use AgCN or LDA (Lithium Diisopropylamide) to facilitate nitrogen incorporation .
Purification often involves column chromatography (e.g., ethyl acetate/hexane) or recrystallization.

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer :
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For crystalline intermediates, recrystallization from solvents like benzene or dichloromethane is effective .
  • Characterization :
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. IR for functional groups (e.g., ester C=O at ~1740 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., intermolecular O–H⋯O bonds in carboxylate derivatives) .

Q. What safety precautions are critical during synthesis and handling?

  • Methodological Answer :
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., THF, ethyl acetate) and toxic gases (e.g., SOCl₂ in chlorination steps) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact with intermediates like acetyl chloride or HBr .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Use designated containers for halogenated waste (e.g., dichloromethane) .

Advanced Research Questions

Q. How can reaction yields be optimized for the amino-acetate functionalization step?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃) for acylation efficiency. In Darifenacin synthesis, carbonyldiimidazole improves coupling yields .
  • Solvent Effects : Compare polar aprotic solvents (DMF, CH₃CN) vs. ethers (THF). For example, THF enhances lithiation but may require lower temperatures (−78°C) .
  • In-situ Monitoring : Use TLC or HPLC to track reaction progress. Adjust stoichiometry if unreacted starting material persists.

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Reproducibility : Repeat experiments under controlled conditions (e.g., humidity for hygroscopic intermediates).
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or optimize crystal structures .
  • Alternative Techniques : Use 2D NMR (COSY, NOESY) to confirm spatial arrangements conflicting with X-ray data .

Q. What strategies are recommended for studying the compound’s pharmacological mechanisms?

  • Methodological Answer :
  • Target Identification : Screen against receptor libraries (e.g., GPCRs, ion channels). Darifenacin derivatives act as muscarinic antagonists, suggesting similar targets .
  • In-vitro Assays : Use CHO cells expressing human M3 receptors for binding affinity studies (IC₅₀ determination).
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450 interactions. Monitor metabolites via LC-MS/MS .

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